Ethyl cis-2-trimethylsilyl-cyclopropane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl cis-2-trimethylsilyl-cyclopropane-1-carboxylate is a specialized organic compound that belongs to the class of cyclopropane derivatives. Cyclopropanes are known for their unique three-membered ring structure, which imparts significant strain and reactivity to the molecule. The presence of the trimethylsilyl group further enhances its chemical properties, making it a valuable compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl cis-2-trimethylsilyl-cyclopropane-1-carboxylate typically involves the cyclopropanation of alkenes using diazo compounds in the presence of a catalyst. One common method is the Rhodium-catalyzed cyclopropanation of α-silyl styrenes with aryl diazoacetates, followed by desilylation of the resulting silyl cyclopropane carboxylates . This method provides high diastereoselectivity and enantioselectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl cis-2-trimethylsilyl-cyclopropane-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used for substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, alkanes, and various substituted cyclopropane derivatives.
Scientific Research Applications
Ethyl cis-2-trimethylsilyl-cyclopropane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and natural products.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving cyclopropane derivatives.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which ethyl cis-2-trimethylsilyl-cyclopropane-1-carboxylate exerts its effects involves the interaction of the cyclopropane ring with various molecular targets. The strain in the three-membered ring makes it highly reactive, allowing it to participate in a wide range of chemical reactions. The trimethylsilyl group can stabilize reaction intermediates and influence the overall reactivity of the compound.
Comparison with Similar Compounds
Similar Compounds
- Ethyl trans-2-trimethylsilyl-cyclopropane-1-carboxylate
- 1-Ethyl-2-methylcyclopropane
- 1-Methyl-cis-2-ethyl-cyclopropane
Uniqueness
Ethyl cis-2-trimethylsilyl-cyclopropane-1-carboxylate is unique due to its specific stereochemistry (cis configuration) and the presence of the trimethylsilyl group. This combination imparts distinct reactivity and stability compared to other cyclopropane derivatives.
Properties
CAS No. |
5120-52-5 |
---|---|
Molecular Formula |
C9H18O2Si |
Molecular Weight |
186.32 g/mol |
IUPAC Name |
ethyl (1S,2S)-2-trimethylsilylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C9H18O2Si/c1-5-11-9(10)7-6-8(7)12(2,3)4/h7-8H,5-6H2,1-4H3/t7-,8+/m1/s1 |
InChI Key |
XFXNMTUUAGWBFW-SFYZADRCSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@@H]1[Si](C)(C)C |
Canonical SMILES |
CCOC(=O)C1CC1[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.